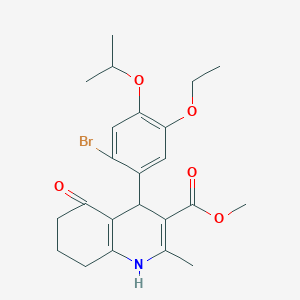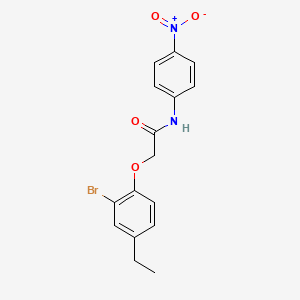![molecular formula C18H22N2O4S B4069419 N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4069419.png)
N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Description
Synthesis Analysis
The synthesis of related compounds often involves the activation of thioglycosides or the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, indicating a potential pathway for the synthesis of N1-(2-ethylphenyl)-N2-[(4-methoxyphenyl)sulfonyl]-N2-methylglycinamide through similar strategies (Crich & Smith, 2000); (Fernández et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks, such as those involving methoxy and sulfonyl groups, has been elucidated using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the structural characteristics of N1-(2-ethylphenyl)-N2-[(4-methoxyphenyl)sulfonyl]-N2-methylglycinamide (Murugavel et al., 2017).
Chemical Reactions and Properties
Reactions involving methoxy and sulfonyl groups often exhibit selectivity towards nucleophilic addition or substitution, which could be relevant for the chemical behavior of N1-(2-ethylphenyl)-N2-[(4-methoxyphenyl)sulfonyl]-N2-methylglycinamide. These reactions can be influenced by the presence of these functional groups and their positions within the molecule (Xie et al., 2017).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds. For instance, the solubility might be affected by the methoxy and sulfonyl groups due to their polar nature, potentially increasing solubility in polar solvents (Hojo et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, could be influenced by the sulfonyl and methoxy groups. These groups can affect the electron distribution within the molecule, impacting its nucleophilic and electrophilic sites, and thus its overall reactivity pattern. Studies on related compounds show how structural modifications can affect stability and reactivity (Pretzer & Repta, 1987).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-14-7-5-6-8-17(14)19-18(21)13-20(2)25(22,23)16-11-9-15(24-3)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURNEFJFLFPJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4069339.png)

![2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4069353.png)

![4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069363.png)
![N-{1-[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4069373.png)

![2-[benzyl(phenylsulfonyl)amino]-N-{2-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B4069377.png)
![4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-amino-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4069388.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069389.png)


![6-(4-methoxyphenyl)-2-[(2-oxocyclohexyl)thio]-4-phenylnicotinonitrile](/img/structure/B4069398.png)
![3-benzyl-7-methyl-2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069412.png)